2-{[6-Chloro-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol
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Overview
Description
2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol typically involves the reaction of 6-chloro-2-(diethylamino)pyrimidine with ethanolamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in the synthesis include ethanolamine, 6-chloro-2-(diethylamino)pyrimidine, and suitable solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Industrial methods may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group in the pyrimidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2,6-diaminopyrimidine: Another pyrimidine derivative with similar structural features.
Pyrazolo[3,4-d]pyrimidine: A compound with a fused pyrimidine ring system.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A triazole-fused pyrimidine derivative.
Uniqueness
2-((6-Chloro-2-(diethylamino)pyrimidin-4-yl)amino)ethanol is unique due to its specific substitution pattern and the presence of the ethanolamine moiety. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
88290-69-1 |
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Molecular Formula |
C10H17ClN4O |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
2-[[6-chloro-2-(diethylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C10H17ClN4O/c1-3-15(4-2)10-13-8(11)7-9(14-10)12-5-6-16/h7,16H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
PWKUFSIXRWFZLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=CC(=N1)Cl)NCCO |
Origin of Product |
United States |
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